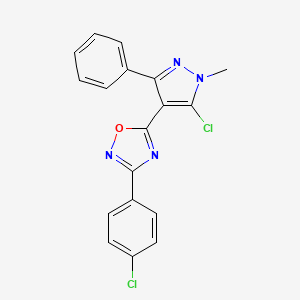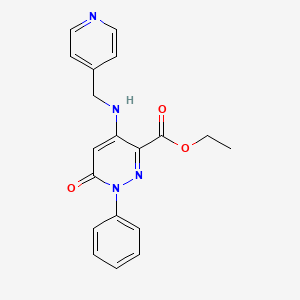
2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Pyridin-3-yl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine, also known as PNTM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PNTM belongs to the class of morpholine-based sulfonyl compounds and has been shown to exhibit promising biological activities.
Scientific Research Applications
Supramolecular Chemistry
Research in supramolecular chemistry involving naphthalene derivatives and morpholine has shown significant promise. For example, the study by Michał J. Białek et al. (2013) explored the supramolecular chemistry of potent diphosphonic tectons with tuned flexibility, demonstrating the generation of pseudopolymorphs, polymorphs, and adducts using naphthalene derivatives and morpholine. This research provides insights into the structural possibilities and the formation of complex assemblies that could be relevant for materials science and nanotechnology applications (Białek, Zaręba, Janczak, & Zoń, 2013).
Synthetic Methodologies
In the realm of synthetic chemistry, compounds structurally similar to the queried molecule have been synthesized for various purposes. Y. C. S. Kumar et al. (2007) reported an efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing a potent method for creating morpholine derivatives that could serve as building blocks for pharmaceuticals and materials (Kumar, Sadashiva, & Rangappa, 2007).
Structural Studies and Materials Science
The structural analysis and properties of sulfonamide complexes, which share functional group similarities with the queried compound, have been extensively studied. For instance, Tao Wu et al. (2019) correlated magnetic anisotropy with coordination geometry variation in a series of cobalt(ii)-sulfonamide complexes. Such studies are crucial for understanding the magnetic properties of materials and could inform the development of novel magnetic substances (Wu, Zhai, Deng, Chen, Zhang, & Zheng, 2019).
properties
IUPAC Name |
2-pyridin-3-yl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-25(23,18-8-7-15-4-1-2-5-16(15)12-18)21-10-11-24-19(14-21)17-6-3-9-20-13-17/h3,6-9,12-13,19H,1-2,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPUUDCKUOPWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
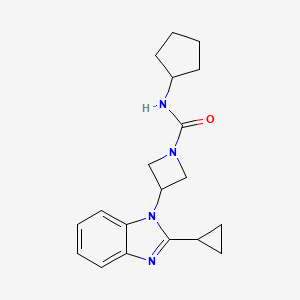
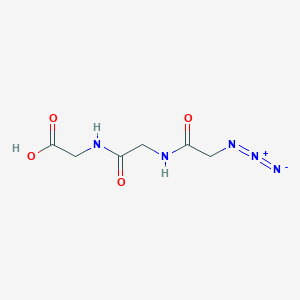


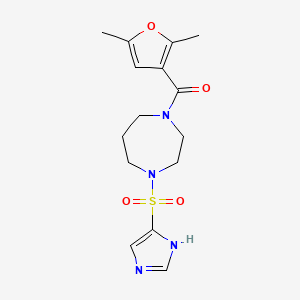
![2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2598380.png)
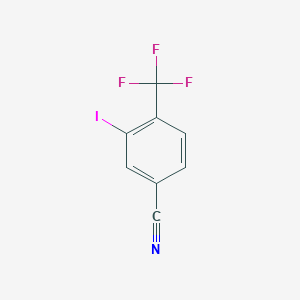
![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)
![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)
![Tert-butyl N-[4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]carbamate](/img/structure/B2598386.png)
